molecular formula C17H14Cl2O3 B3114230 (2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 200710-49-2

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3114230
CAS RN: 200710-49-2
M. Wt: 337.2 g/mol
InChI Key: OPWBAPVDPXWZRK-XVNBXDOJSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weed species. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators in the body. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In particular, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. This compound has also been shown to reduce the activity of certain enzymes involved in the breakdown of cartilage, which can help to prevent the development of osteoarthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. One potential area of research is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of research is the development of new herbicides based on this compound for use in agriculture. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of research that is likely to continue to grow in the future.

properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)12-5-6-13(18)14(19)10-12/h3-10H,1-2H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWBAPVDPXWZRK-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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